6-氟-4-氧代-1,4-二氢喹啉-2-羧酸

描述

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a compound that belongs to the family of fluoroquinolones . Fluoroquinolones are a type of antibacterials that have been in use for nearly three decades . The first drug in the series of quinolones, nalidixic acid, was launched into medicinal practice in 1963 .

Synthesis Analysis

The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves several steps. One approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another approach involves the N-amination of methyl 6-fluoro-4-oxo-1,4-dihydro-2-quinolincarboxylate followed by condensation of the corresponding aroyl isocyanate and cyclization .Molecular Structure Analysis

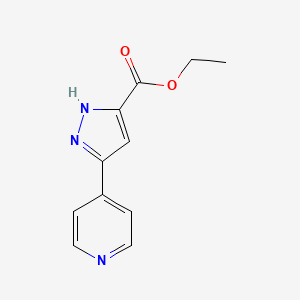

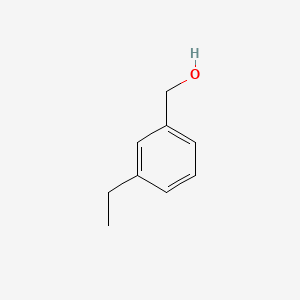

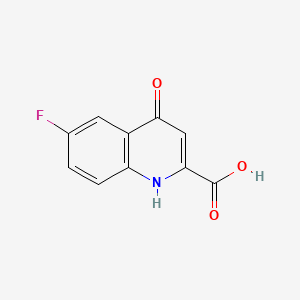

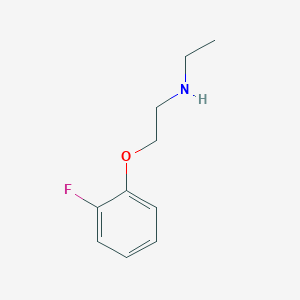

The molecular structure of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid includes a quinoline ring with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position . The 4-position of the quinoline ring contains a carbonyl group, making it a 4-oxoquinoline .Chemical Reactions Analysis

The chemical reactions involving 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are primarily related to its synthesis. For instance, the reaction with thionyl chloride gives an acid chloride, which can then react with hydrazine hydrate to afford a hydrazide .科学研究应用

抗菌特性

6-氟-4-氧代-1,4-二氢喹啉-2-羧酸及其衍生物已被广泛研究其抗菌特性。该化合物在实验性感染中显示出显着的活性,使其成为治疗全身性感染的潜在候选者 (Goueffon 等人,1981)。进一步的研究表明,结构修饰,例如添加某些取代基,可以增强其对革兰氏阳性菌和革兰氏阴性菌的抗菌效果 (Koga 等人,1980)。

合成和结构修饰

6-氟-4-氧代-1,4-二氢喹啉-2-羧酸的合成和各种结构修饰一直是研究的重点。研究已经证明了掺入不同取代基和创建各种衍生物的方法,这是探索其在药物化学中的全部潜力的关键。这些修饰可以导致不同的生物活性,并且对于开发新的药物制剂至关重要 (Patel & Patel,2010)。

光化学和稳定性

6-氟-4-氧代-1,4-二氢喹啉-2-羧酸衍生物的光化学性质已经得到研究,揭示了它们在不同条件下的稳定性和行为。这项研究对于了解这些化合物在光照下的行为至关重要,这对于它们在医学应用中的安全和有效使用至关重要 (Mella、Fasani 和 Albini,2001)。

在结核病治疗中的应用

研究探索了氟喹诺酮衍生物在结核病治疗中的应用,尤其是在对传统治疗耐药的菌株中。鉴于耐药结核病的全球挑战,这是一个重要的研究领域 (Guerrini 等人,2013)。

荧光和分析应用

该化合物的衍生物已被用于开发具有强荧光的新型荧光团,其 pH 值范围广泛。这些荧光团在生物医学分析中具有应用,展示了该化合物超越其抗菌特性的多功能性 (Hirano 等人,2004)。

作用机制

Target of Action

The primary target of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is the bacterial DNA gyrase/topoisomerase IV system . This enzyme system plays a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid interacts with its target by suppressing the bacterial DNA-gyrase . This interaction blocks the enzyme activity, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase/topoisomerase IV system, it disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth .

Pharmacokinetics

The structure-activity relationship study of fluoroquinolones suggests that the carboxylic acid or hydrolyzable amide and ester group at the c-3 position is essential for activity, and a basic group at the c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By blocking the DNA gyrase/topoisomerase IV system, the compound prevents the bacteria from replicating their DNA, which is necessary for their growth and multiplication .

未来方向

The future directions for 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid could involve further exploration of its potential biological activities. Fluoroquinolones have been extensively investigated for various applications, including as antidiabetic, anticancer, antiviral, and anti-HIV agents . Therefore, 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid could also be explored for similar applications.

属性

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDREWQIVYIOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214164 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130064-10-7 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

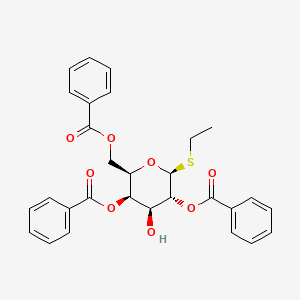

![4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline](/img/structure/B3021352.png)